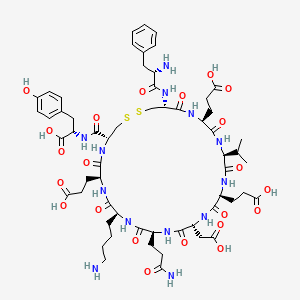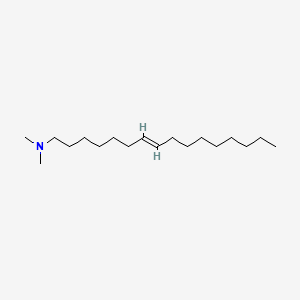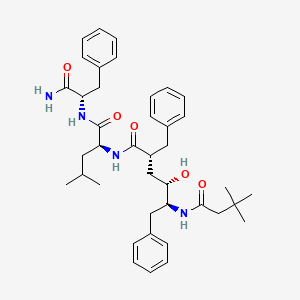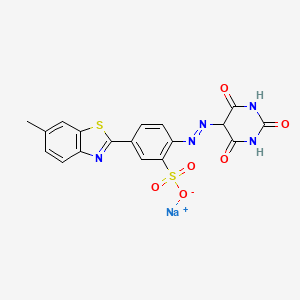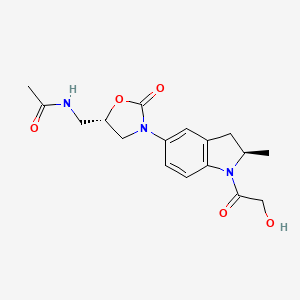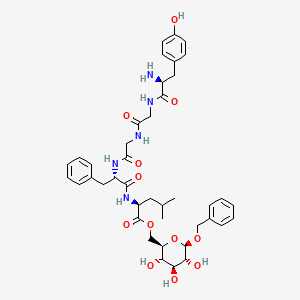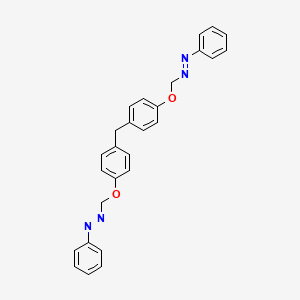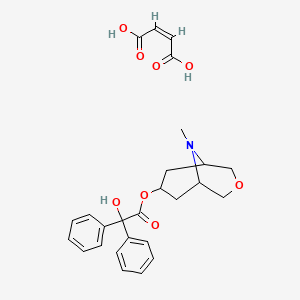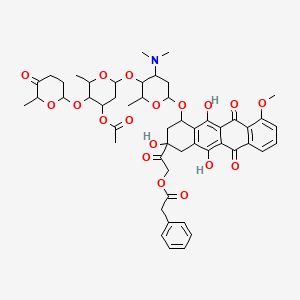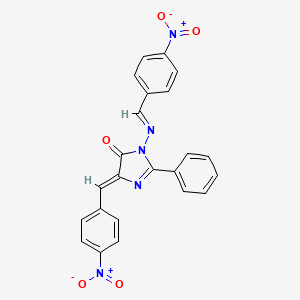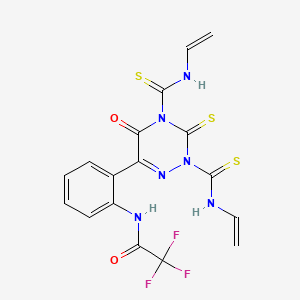
1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a naphthyl group attached to a biguanide moiety, with a hydroxyl group at the 7th position of the naphthyl ring. This compound is often used in various scientific research applications due to its reactivity and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride typically involves the reaction of 7-hydroxy-1-naphthylamine with cyanoguanidine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include:
Temperature: Moderate heating (50-70°C)
Solvent: Aqueous or alcoholic medium
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency, with careful control of temperature, pH, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The biguanide moiety can be reduced to form corresponding amines.
Substitution: The naphthyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Halogenated or nitrated naphthyl derivatives.
Aplicaciones Científicas De Investigación
1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including antidiabetic and anticancer activities.
Industry: Used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and biguanide moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(7-Hydroxy-2-naphthyl)biguanide hydrochloride
- 1-(6-Hydroxy-1-naphthyl)biguanide hydrochloride
- 1-(7-Methoxy-1-naphthyl)biguanide hydrochloride
Uniqueness
1-(7-Hydroxy-1-naphthyl)biguanide hydrochloride is unique due to the specific position of the hydroxyl group on the naphthyl ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical behaviors, making it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
21528-12-1 |
|---|---|
Fórmula molecular |
C12H14ClN5O |
Peso molecular |
279.72 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)-2-(7-hydroxynaphthalen-1-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C12H13N5O.ClH/c13-11(14)17-12(15)16-10-3-1-2-7-4-5-8(18)6-9(7)10;/h1-6,18H,(H6,13,14,15,16,17);1H |
Clave InChI |
SYKXVZPQFBJYLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)O)C(=C1)N=C(N)N=C(N)N.Cl |
Números CAS relacionados |
32444-68-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


